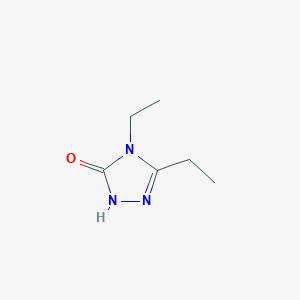

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diethyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUMMYRZUZKMRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)N1CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200921 |

Source

|

| Record name | 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52883-26-8 |

Source

|

| Record name | 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52883-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052883268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No: 52883-26-8), a heterocyclic compound of interest in contemporary drug discovery and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data with established principles of medicinal chemistry and analytical science for analogous 1,2,4-triazol-3-one structures. We will delve into the structural features, key physicochemical parameters, proposed methodologies for their experimental determination, and the potential pharmacological relevance of this scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound class.

Introduction: The 1,2,4-Triazol-3-one Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 1,2,4-triazol-3-one core, in particular, offers a unique combination of hydrogen bond donors and acceptors, contributing to its potential as a versatile pharmacophore. The diethyl substitution at the 4- and 5-positions of the ring in this compound modulates its lipophilicity and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is therefore a prerequisite for any systematic investigation into its biological activity and therapeutic potential.

Molecular Structure and Key Physicochemical Properties

This compound is a five-membered heterocyclic compound with the molecular formula C₆H₁₁N₃O. Its structure features a central 1,2,4-triazole ring, a carbonyl group at the 3-position, and ethyl groups attached to the nitrogen at position 4 and the carbon at position 5.

Summary of Physicochemical Data

The following table summarizes the known and computed physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 52883-26-8 | ECHEMI[4] |

| Molecular Formula | C₆H₁₁N₃O | ECHEMI[4] |

| Molecular Weight | 141.17 g/mol | ECHEMI[4] |

| Melting Point | 121.5 °C | ECHEMI[4] |

| XLogP3 (Computed) | 0.2 | ECHEMI[4] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[4] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[4] |

| Topological Polar Surface Area | 44.7 Ų | ECHEMI[4] |

Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Propionyl-4-ethylsemicarbazide

-

To a solution of propionyl hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add ethyl isocyanate (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 1-propionyl-4-ethylsemicarbazide, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water.

Step 2: Cyclization to this compound

-

Dissolve the 1-propionyl-4-ethylsemicarbazide intermediate (1 equivalent) in an aqueous solution of a base (e.g., 2M Sodium Hydroxide).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., 2M Hydrochloric Acid) to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a solvent such as ethyl acetate to afford pure this compound.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for drug development. The following sections outline the experimental protocols for key parameters.

Determination of pKa

The acidity (pKa) of the N-H proton on the triazole ring is a critical parameter influencing ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a reliable method for pKa determination.[6][7]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a 0.001 M solution of this compound in a suitable co-solvent system if aqueous solubility is low (e.g., 50% v/v dioxane-water).[6]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.05 M tetrabutylammonium hydroxide, TBAH) in the same solvent system.[7]

-

Data Acquisition: Record the potential (mV) as a function of the volume of titrant added using a calibrated pH meter or potentiometer.

-

Data Analysis: Plot the titration curve (mV vs. volume of titrant). The half-neutralization point corresponds to the pKa of the compound. For more accurate results, the pKa can be calculated using specialized software that analyzes the titration curve.[6]

Solubility Determination

Solubility is a key factor for drug absorption and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) and other relevant solvents (e.g., water, ethanol, DMSO).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the respective solvent at the tested temperature.

Caption: Experimental workflow for solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Based on analogous structures, the following spectral features would be expected for this compound.[9][10]

-

¹H NMR:

-

A broad singlet in the downfield region corresponding to the N-H proton.

-

Quartets and triplets in the aliphatic region corresponding to the two ethyl groups. The chemical shifts of the methylene protons will differ depending on their attachment to a nitrogen or carbon atom.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) in the downfield region.

-

Signals for the two carbons of the triazole ring.

-

Signals for the methylene and methyl carbons of the two ethyl groups.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 1,2,4-triazol-3-ones include:[11][12]

-

N-H stretch: A broad band around 3100-3300 cm⁻¹.

-

C=O stretch: A strong absorption band around 1680-1720 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=N stretch: An absorption band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Fragmentation patterns of 1,2,4-triazoles can be complex but often involve cleavage of the triazole ring and loss of substituents.[4][13]

Pharmacological Relevance and Future Directions

The 1,2,4-triazole nucleus is a component of numerous clinically used drugs.[1] Derivatives of 1,2,4-triazol-3-one and its thione analogue have reported biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[2][14][15] The specific 4,5-diethyl substitution pattern will influence the compound's lipophilicity and steric interactions with potential biological targets. Further investigation into the biological activities of this compound is warranted, particularly in the areas of infectious diseases and oncology. Screening this compound against a panel of relevant biological targets could unveil novel therapeutic opportunities.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By synthesizing available data and established scientific principles for analogous compounds, we have outlined its key characteristics, a plausible synthetic route, and detailed protocols for its experimental characterization. The presented information serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for further investigation into the therapeutic potential of this promising heterocyclic scaffold.

References

-

This compound Formula - ECHEMI.

-

Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry.

-

Determination of pKa of Triazolo[5,1-c][4][6][11]triazines in Non-Aqueous Media by Potentiometric Titration. Polycyclic Aromatic Compounds.

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate.

-

ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry.

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research.

-

Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules.

-

Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. Australian Journal of Chemistry.

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry.

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling.

-

pKa constant determination of two triazole herbicides : Tebuconazole and Penconazole. ResearchGate.

-

Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library.

-

1,2,4-Triazole(288-88-0) 1H NMR spectrum. ChemicalBook.

-

1,2,4-Triazole. SpectraBase.

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.

-

1,2,4-Triazole(288-88-0)IR1. ChemicalBook.

-

Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives. Semantic Scholar.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules.

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics.

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure.

-

Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

-

Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal.

-

1,2,4-Triazoles as Important Antibacterial Agents. Molecules.

-

1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. ResearchGate.

-

An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry.

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate.

-

Compound solubility measurements for early drug discovery. Life Chemicals.

-

[Synthesis and biological activities of new 1,2,4-triazol-3-one derivatives]. PubMed.

-

A New Synthetic Method for Substituted 2,4Dihydro3H-1,2,4-triazol-3-ones and 3-Thiones via 1,4Dialkyl5-phenylthio-1H-1,2,4-triazolium Salts. ResearchGate.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal.

-

Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. ResearchGate.

-

Drug solubility: why testing early matters in HTS. BMG LABTECH.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

- 6. orientjchem.org [orientjchem.org]

- 7. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.ncl.res.in [dspace.ncl.res.in]

- 11. researchgate.net [researchgate.net]

- 12. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. researchgate.net [researchgate.net]

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and analogs

An In-Depth Technical Guide to 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives and Analogs for Drug Discovery

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. This guide provides a comprehensive technical overview of a specific subclass: this compound and its derivatives and analogs. We delve into the synthetic rationale, detailed experimental protocols, structure-activity relationships (SAR), and the diverse pharmacological potential of these compounds, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to facilitate the exploration and development of novel therapeutics based on this versatile chemical core.

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The Privileged Status of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties have made it a ubiquitous feature in a wide array of therapeutic agents.[1] More than thirty-five clinically used drugs incorporate this stable nucleus, spanning indications from antifungal and antiviral to anticancer and anxiolytic therapies.[1][2] The success of this scaffold stems from its metabolic stability and its ability to act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions.[2][3]

Physicochemical Properties and Pharmacophore Features

The 1,2,4-triazole moiety possesses a unique combination of features that enhance the pharmacological profile of a drug candidate:

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with receptor active sites.[2][3]

-

Dipole Moment: The significant dipole moment of the ring contributes to its polarity, which can improve the solubility and overall pharmacokinetic properties of a molecule.[2][4]

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and duration of action.[3]

-

Bioisosterism: It can act as a bioisostere for amide, ester, and carboxylic acid groups, allowing for the fine-tuning of a molecule's properties while maintaining biological activity.

Overview of Biological Activities

Derivatives of 1,2,4-triazole exhibit an exceptionally broad spectrum of biological activities. This versatility has driven extensive research into their potential as:

-

Antifungal Agents: (e.g., Fluconazole, Itraconazole)[1]

-

Antiviral Agents: (e.g., Ribavirin)[1]

-

Antibacterial Agents [6]

-

Anti-inflammatory and Analgesic Agents [7]

-

Anticonvulsant Agents

The 4,5-Disubstituted-1,2,4-triazol-3-one Core

The focus of this guide is the 1,2,4-triazol-3-one ring, specifically with diethyl substitution at the N-4 and C-5 positions. This substitution pattern is critical as it defines the core lipophilicity and steric profile of the molecule, which in turn influences its interaction with biological targets and its pharmacokinetic properties. The "one" suffix indicates a carbonyl group at the 3-position, which is a key site for derivatization and interaction.

Structural Features and Tautomerism

The 2,4-dihydro-3H-1,2,4-triazol-3-one core can exist in different tautomeric forms. The predominant form is dictated by the substitution pattern and the surrounding chemical environment. The carbonyl group at C-3 and the adjacent nitrogen atoms provide rich opportunities for derivatization to explore the chemical space for drug discovery.

Synthesis of the Core Scaffold and Derivatives

Primary Synthetic Pathways to 1,2,4-Triazol-3-ones and Thiones

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-ones and their corresponding 3-thione analogs typically proceeds through the cyclization of a key intermediate, such as a semicarbazide or thiosemicarbazide. These intermediates are themselves formed from the reaction of a hydrazide with an isocyanate or isothiocyanate.

Sources

- 1. japer.in [japer.in]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

Spectroscopic Data for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The structural elucidation of this heterocyclic compound is paramount for its application in medicinal chemistry and drug development, where the 1,2,4-triazole moiety is a well-established pharmacophore.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and comparative analysis with related structures.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 52883-26-8[3][4] Molecular Formula: C₆H₁₁N₃O[3][4] Molecular Weight: 141.17 g/mol [3][4]

The structural integrity and purity of the compound are confirmed through the synergistic application of NMR, IR, and MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the diethyl substituents and the triazole core.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the N-H proton of the triazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | singlet | 1H | N-H |

| ~3.8 - 4.0 | quartet | 2H | N-CH₂-CH₃ |

| ~2.5 - 2.7 | quartet | 2H | C-CH₂-CH₃ |

| ~1.2 - 1.4 | triplet | 3H | N-CH₂-CH₃ |

| ~1.1 - 1.3 | triplet | 3H | C-CH₂-CH₃ |

Causality in Signal Assignment: The N-H proton is expected to be significantly deshielded due to its attachment to the electronegative nitrogen atom within an aromatic-like ring system, hence its downfield chemical shift. The methylene protons of the N-ethyl group are deshielded by the adjacent nitrogen, appearing at a lower field than the methylene protons of the C-ethyl group. The coupling patterns (quartets and triplets) are indicative of the adjacent methyl and methylene protons, respectively.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon NMR will provide evidence for the carbon skeleton, including the two carbonyl carbons of the triazole ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C=O |

| ~145 - 150 | C-Et |

| ~40 - 45 | N-CH₂-CH₃ |

| ~20 - 25 | C-CH₂-CH₃ |

| ~13 - 16 | N-CH₂-CH₃ |

| ~10 - 13 | C-CH₂-CH₃ |

Expert Interpretation: The downfield signals around 155-160 ppm and 145-150 ppm are characteristic of the C=O and the C-Et carbons of the triazolone ring, respectively. The aliphatic carbons of the ethyl groups appear in the upfield region, with the carbons directly attached to nitrogen (N-CH₂) appearing at a lower field than the terminal methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, key vibrational bands for the N-H, C=O, and C-N bonds are expected.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3100 | Medium, Broad | N-H stretch |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1680 | Strong | C=O stretch (amide) |

| ~1620 - 1580 | Medium | C=N stretch |

| ~1470 - 1430 | Medium | C-H bend |

| ~1380 - 1350 | Medium | C-N stretch |

Authoritative Grounding: The presence of a strong absorption band in the region of 1720-1680 cm⁻¹ is a clear indication of the carbonyl group of the triazolone ring.[5] The broad band around 3200-3100 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.[6] The C=N stretching vibration of the triazole ring is also a key diagnostic peak.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI conditions: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a source temperature of 100-150 °C.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺.

| m/z | Ion Assignment |

| 142.0975 | [M+H]⁺ |

| 114.0662 | [M+H - C₂H₄]⁺ |

| 86.0349 | [M+H - 2C₂H₄]⁺ |

Mechanistic Insights into Fragmentation: The fragmentation of 1,2,4-triazole derivatives often involves the loss of substituents from the ring.[8] For this compound, the primary fragmentation pathway is likely the sequential loss of ethylene (C₂H₄) from the two ethyl groups via a McLafferty-type rearrangement or similar cleavage.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. The predicted spectroscopic data presented in this guide, based on established chemical principles and comparison with analogous structures, offer a reliable framework for researchers and scientists in the field of drug development and organic synthesis.

References

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- Abosadiya, H. M., Anouar, E. H., Abusaadiya, S. M., Hasbullah, S. A., & Yamin, B. M. (2018). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Journal of Molecular Structure, 1151, 315–326.

- Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals.

- Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p - The Royal Society of Chemistry. (n.d.).

- Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.

- Vibrational spectra and structure of 1,2,4-triazole deriv

- (PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2016).

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). NIH.

- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.

- 3,4-Diethyl-4,5-dihydro-1h-1,2,4-triazol-5-one. (n.d.). ChemScene.

- SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4–TRIAZOLE. (n.d.).

-

Synthesis and Screening of New[9][10][11]Oxadiazole,[7][9][11]Triazole, and[7][9][11]Triazolo[4,3-b][7][9][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). NIH.

- This compound Formula. (n.d.). ECHEMI.

- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository.

- 4,5-dihydro-1H-1,2,4-triazol-5-one. (n.d.). PubChem.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.

- 4,5-diethyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem.

- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR.

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).

- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).

- 1,2,4-Triazole. (n.d.). Wikipedia.

Sources

- 1. nveo.org [nveo.org]

- 2. ijrpc.com [ijrpc.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. ripublication.com [ripublication.com]

- 10. Sci-Hub. Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives / Journal of Molecular Structure, 2018 [sci-hub.box]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Crystal Structure of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazol-3-one scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, characterization, and, most critically, the structural elucidation of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. While a definitive crystal structure for this specific molecule is not publicly available, we will leverage the crystallographic data of a closely related analog, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, to provide expert insights into the expected molecular geometry, intermolecular interactions, and solid-state packing of this important class of compounds. This analysis is supplemented with detailed, field-proven protocols for synthesis and characterization, offering a robust framework for researchers engaged in the development of novel triazolone-based therapeutics.

Introduction: The Significance of the 1,2,4-Triazol-3-one Core

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Derivatives of 1,2,4-triazol-3-one, in particular, have demonstrated a wide array of pharmacological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties. The unique electronic and steric features of the triazolone ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for designing molecules that can effectively interact with biological targets.

The focus of this guide, this compound, represents a fundamental structure within this class. The ethyl substituents at the 4- and 5-positions are expected to modulate the compound's lipophilicity and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Characterization: A Validated Approach

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones is typically achieved through the cyclization of appropriately substituted thiosemicarbazide or semicarbazide precursors. The following protocol describes a reliable, multi-step synthesis of this compound.

Synthetic Protocol

Step 1: Synthesis of 1-Propionyl-4-ethylthiosemicarbazide

-

To a solution of propionic hydrazide (1.0 eq) in absolute ethanol, add ethyl isothiocyanate (1.05 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude solid is purified by recrystallization from ethanol to yield the desired thiosemicarbazide intermediate.

Step 2: Cyclization to this compound

-

Dissolve the 1-propionyl-4-ethylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2M, 5.0 eq).

-

Reflux the mixture for 8-10 hours. The reaction involves the intramolecular cyclization with the elimination of hydrogen sulfide.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) yields the final product, this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two ethyl groups (triplets and quartets), and a broad singlet for the N-H proton of the triazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the triazole ring carbons, and the carbons of the two ethyl groups. |

| IR (ATR) | Characteristic absorption bands for the N-H and C=O stretching vibrations. |

| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ ion. |

Crystallographic Analysis: Insights from a Structural Analog

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, a detailed analysis of a closely related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate , provides significant insights into the expected structural features.[3]

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Molecular Geometry of the Analog

The crystal structure of Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate reveals several key features that are likely to be conserved in this compound.[3]

-

Planarity of the Triazole Ring: The 1,2,4-triazol-3-one ring is expected to be essentially planar. This planarity is a consequence of the sp² hybridization of the atoms within the ring and the delocalization of π-electrons.

-

Bond Lengths: The C-N and N-N bond lengths within the triazole ring will exhibit values intermediate between single and double bonds, consistent with aromatic character. The C=O bond will have a typical double bond length.

-

Conformation of Ethyl Groups: The ethyl groups attached to the triazole ring will adopt conformations that minimize steric hindrance. The orientation of these groups relative to the plane of the triazole ring is a critical determinant of the overall molecular shape.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of the analog are held together by a network of intermolecular interactions.

-

Hydrogen Bonding: A prominent feature in the crystal packing of the analog is the formation of centrosymmetric dimers through N—H···O hydrogen bonds between the N-H donor and the carbonyl oxygen acceptor of adjacent triazolone rings.[3] This is a strong and directional interaction that is highly likely to be present in the crystal structure of this compound.

-

van der Waals Forces: Weaker van der Waals interactions between the ethyl groups and other parts of the molecules will also contribute to the overall stability of the crystal lattice.

The precise packing arrangement will depend on the interplay of these forces, and even small changes in molecular structure can lead to different crystal packing motifs.

Caption: Schematic of N-H···O hydrogen bonding in triazolone dimers.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound. While the definitive crystal structure of this specific compound remains to be determined, the analysis of a close structural analog offers valuable insights into its likely molecular geometry and solid-state packing. The detailed protocols provided herein serve as a practical resource for researchers working with this important class of heterocyclic compounds.

The determination of the actual crystal structure of this compound would be a valuable contribution to the field, enabling more precise computational modeling and a deeper understanding of its structure-activity relationships. Further research could also explore the synthesis and structural analysis of a wider range of 4,5-dialkyl-substituted triazolones to systematically investigate the influence of these substituents on their biological activity and physicochemical properties.

References

-

PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

-

TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

-

SciSpace. (2021, January 10). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Retrieved from [Link]

-

IuCr. (2019, May 8). Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. Retrieved from [Link].gov/pmc/articles/PMC3200826/)

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one in different solvents

An In-Depth Technical Guide to the Solubility of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of interest in drug discovery. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust framework for its solubility assessment. We delve into the theoretical principles governing solubility, predict the solubility behavior based on the compound's physicochemical properties, and provide a detailed, field-proven experimental protocol for its quantitative determination in various solvents. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical steps required to systematically characterize the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution, is a fundamental physicochemical property in pharmaceutical sciences.[1] For a drug to be effective, it must first be in a dissolved state at the site of absorption.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation.[1]

This compound (Figure 1) is a substituted triazolone, a class of heterocyclic compounds known for a wide range of biological activities. Understanding its solubility is a prerequisite for advancing its development as a potential therapeutic agent. This guide provides the theoretical and practical foundation for this crucial characterization.

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the end of the experiment. [3] * Add a precise volume of each selected solvent (from Table 2) to the corresponding vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). [4] * Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. [5] * After the agitation period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment. [3]

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the solvent. This step is crucial to remove any undissolved microparticles.

-

Prepare a series of dilutions of the filtrate with the mobile phase to be used for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [6][7]

-

-

Quantification by HPLC:

-

Method Development: A reverse-phase HPLC method is suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) is a good starting point. [8]The detection wavelength should be set to the λmax of the compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. [9] * Sample Analysis: Inject the diluted filtrate samples and determine their concentrations by interpolating their peak areas from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 3: Template for Experimental Solubility Data of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Moderately Polar | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Nonpolar | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |

Interpreting the Results

The obtained data should be analyzed in the context of the theoretical predictions. For instance, high solubility values in polar solvents like DMSO and methanol would confirm the hypothesis based on the molecule's polar nature and hydrogen bonding capabilities. Conversely, low solubility in hexane would support the "like dissolves like" principle. Any deviations from the expected trend can provide deeper insights into the specific solute-solvent interactions at play.

Conclusion

While published solubility data for this compound is scarce, a systematic approach based on its physicochemical properties allows for a strong predictive understanding of its behavior. This guide provides the necessary theoretical foundation and a detailed, actionable experimental protocol for researchers to determine its solubility profile across a range of relevant solvents. The "gold standard" shake-flask method, coupled with a validated HPLC quantification technique, will yield reliable and accurate data. This information is indispensable for the rational design of formulations and for advancing the development of this compound as a potential therapeutic agent.

References

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

-

Organic Division. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Organic Division. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

-

PubMed. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

-

ResearchGate. (2016). Development and validation of a RP-HPLC method for determination of solubility of furosemide. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. (2010). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

ResearchGate. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

-

PubChem. (n.d.). 4,5-diethyl-4H-1,2,4-triazole-3-thiol. [Link]

-

Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]

-

PubChem. (n.d.). 3H-1,2,4-Triazol-3-one. [Link]

-

PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. [Link]

-

ResearchGate. (2022). (PDF) 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. bhu.ac.in [bhu.ac.in]

- 8. asianjpr.com [asianjpr.com]

- 9. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide on the Thermal Stability of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Stability in Triazolone Drug Candidates

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities.[1][2][3] The journey from a promising lead compound to a viable drug product is fraught with challenges, with physicochemical properties playing a pivotal role. Thermal stability is paramount for several reasons:

-

Manufacturing and Scale-up: Many synthetic routes require elevated temperatures. A thorough understanding of a compound's thermal limits is essential to prevent degradation and ensure the purity and yield of the final product.

-

Formulation and Drug Product Stability: During formulation processes such as milling, granulation, and lyophilization, the active pharmaceutical ingredient (API) can be subjected to thermal stress. The long-term stability of the final drug product under various storage conditions is also directly linked to its thermal robustness.

-

Safety and Hazard Assessment: The 1,2,4-triazole ring can be found in some energetic materials.[4] Therefore, assessing the thermal stability of new derivatives is a crucial step in hazard identification and risk mitigation, preventing runaway reactions or explosive decomposition.

This guide will delve into the theoretical underpinnings of the thermal decomposition of 1,2,4-triazol-3-ones, outline best-practice experimental protocols for thermal analysis, and provide insights into interpreting the resulting data.

Theoretical Framework: The Decomposition Pathway of 1,2,4-Triazol-3-ones

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the thermal decomposition mechanisms of 1,2,4-triazol-3-one derivatives.[5][6][7]

The Concerted Six-Membered Cyclic Transition State

The primary thermal decomposition pathway for 1,2,4-triazol-3(2H)-ones is believed to proceed through a unimolecular, concerted mechanism involving a six-membered cyclic transition state.[5][6][7] This process is predominantly driven by the cleavage of the N-N bond within the triazole ring.[5][7]

The Influence of Substituents

The nature of the substituents on the triazole ring has a marked effect on the activation energy (Ea) of the decomposition reaction.[5][7]

-

Electron-donating groups , such as the ethyl groups in this compound, are generally expected to decrease the activation energy for decomposition.[5][7]

-

Electron-withdrawing groups , in contrast, tend to slightly increase the activation energy.[5][7]

For this compound, the presence of two ethyl groups at the 4- and 5-positions likely influences the electron density and steric environment of the triazole ring, thereby affecting its thermal stability.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of a compound. The most common and powerful techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset temperature of decomposition and quantifying mass loss events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition (both exothermic and endothermic).

Evolved Gas Analysis (EGA)

Coupling TGA or DSC with techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) allows for the identification of gaseous products evolved during decomposition. For 1,2,4-triazole derivatives, common decomposition products can include NH₃, HCN, N₂, CO, and CO₂.[8]

Detailed Experimental Protocols

The following protocols represent a self-validating system for the thermal analysis of this compound.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or synthetic air for oxidative stability) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50).

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the melting point (Tm) and the onset temperature of decomposition (Tonset).

Data Interpretation and Visualization

Tabulated Data

The following table summarizes the known physical properties of this compound and provides a template for recording thermal analysis data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O | [9][10] |

| Molecular Weight | 141.17 g/mol | [9][10] |

| Melting Point | 121.5 °C | [9] |

| Thermal Analysis Data (Hypothetical) | ||

| TGA Tonset (°C) | To be determined | |

| TGA Td5 (°C) | To be determined | |

| DSC Tonset (°C) | To be determined | |

| Decomposition Enthalpy (J/g) | To be determined |

Visual Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed decomposition pathway.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. chemscene.com [chemscene.com]

In silico modeling of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

An In-Depth Technical Guide: In Silico Modeling of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Hypothesis-Driven Approach to Target Identification and Lead Characterization

Author's Foreword

This document provides a comprehensive, in-depth guide to the computational evaluation of this compound, a small molecule with a triazole core. As a Senior Application Scientist, my objective is not to simply present a sequence of steps but to illuminate the scientific reasoning that underpins a robust in silico drug discovery workflow.[1][2][3] The specific biological activity of this particular molecule is not extensively documented in public literature. Therefore, this guide adopts a hypothesis-driven research paradigm. We will leverage the known pharmacological profile of the broader 1,2,4-triazole chemical class—notably its association with anticonvulsant activity—to select and investigate plausible protein targets.[4]

This guide is structured to be a self-validating system of inquiry. Each stage, from ligand preparation to molecular dynamics and ADMET profiling, builds upon the last, creating a logical cascade of evidence to support or refute our initial hypothesis. We will navigate the complexities of target selection, justify our computational methodologies, and interpret the resulting data to build a compelling preliminary case for the molecule's potential therapeutic utility. This is the essence of modern, computer-aided drug design: to intelligently and efficiently navigate the vast chemical and biological space, prioritizing experimental resources for the most promising candidates.[1][5]

Section 1: The Subject Molecule and the Guiding Hypothesis

1.1. Molecular Profile: this compound

Before commencing any computational analysis, a thorough understanding of the subject molecule is paramount.

| Property | Value | Source |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 3,4-diethyl-1H-1,2,4-triazol-5-one | [8] |

| CAS Number | 52883-26-8 | [6][7] |

| Molecular Formula | C₆H₁₁N₃O | [6][7] |

| Molecular Weight | 141.17 g/mol | [6] |

| Canonical SMILES | CCC1=NNC(=O)N1CC | [8] |

1.2. The Hypothesis: Targeting Neurological Ion Channels

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[4][9] Notably, many compounds incorporating this motif have been investigated for their effects on the central nervous system (CNS), particularly as anticonvulsants.[4] This activity is often mediated by modulating the function of key ion channels that govern neuronal excitability.[10]

Therefore, our guiding hypothesis is: This compound possesses anticonvulsant potential by interacting with and modulating the activity of key CNS ion channels implicated in epilepsy.

Based on this hypothesis and established antiepileptic drug targets, we have selected three high-priority proteins for our in silico investigation:[10][11][12]

-

GABA-A Receptor (GABAAR): The primary inhibitory neurotransmitter receptor in the brain. Its potentiation leads to neuronal hyperpolarization and reduced excitability.[13][14][15]

-

Voltage-Gated Sodium Channel (Nav): Crucial for the initiation and propagation of action potentials. Blocking these channels can prevent the rapid, repetitive neuronal firing characteristic of seizures.[16][17][18]

-

AMPA Receptor (AMPAR): A key glutamate receptor mediating fast excitatory neurotransmission. Antagonism of AMPA receptors can reduce excitotoxicity and seizure activity.[19][20][21][22]

Section 2: The In Silico Evaluation Workflow

Our investigation will follow a structured, multi-stage computational workflow designed to comprehensively evaluate the ligand's potential. This workflow ensures that we assess not only the binding interaction but also the stability of that interaction and the overall drug-likeness of the compound.

Caption: A high-level overview of the computational drug discovery workflow.

Section 3: Target Identification and Preparation

The foundation of a successful structure-based design project is the quality of the target protein structure.[1] For this study, we will use experimentally determined structures from the RCSB Protein Data Bank (PDB).

| Target | PDB ID | Rationale for Selection |

| GABA-A Receptor (α1β2γ2) | 6DW1 | A high-resolution cryo-EM structure of the human α1β2γ2 isoform, a common synaptic receptor, in complex with GABA.[23] This provides a well-defined agonist binding site. |

| Voltage-Gated Sodium Channel (Nav1.7) | 6J8G | A human Nav1.7 channel structure, a key target in pain and epilepsy research, providing insight into the pore-blocking mechanism.[24][25] |

| AMPA Receptor (GluA2) | 5WEM | A structure of the human GluA2 receptor in complex with an antagonist, clearly defining the antagonist binding pocket in the ligand-binding domain.[26] |

Protocol 1: Protein Structure Preparation

Causality: Raw PDB files contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms, which are critical for calculating accurate molecular interactions. This protocol standardizes the protein structure for docking.

-

Fetch Structure: Download the desired PDB file (e.g., 6DW1.pdb) from the RCSB PDB website.

-

Clean Structure: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

-

Remove all water molecules.

-

Delete any co-crystallized ligands, ions, or cofactors not essential to the binding site of interest.

-

Isolate the specific protein chains that form the binding pocket.

-

-

Add Hydrogens: Use a tool like AutoDock Tools or the built-in functions of Chimera to add polar hydrogens. This step is crucial for correctly defining potential hydrogen bond donors and acceptors.[27]

-

Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is necessary for the scoring function to calculate electrostatic interactions.

-

Save for Docking: Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).

Section 4: Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[28] A lower binding energy value typically indicates a more favorable and stable interaction.[28]

Caption: The workflow for performing a molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina

Causality: This protocol uses a Lamarckian genetic algorithm to explore various ligand conformations within a defined binding site, with a scoring function that estimates the free energy of binding. This provides a quantitative and visual prediction of the ligand-protein interaction.[29][30]

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from its SMILES string.

-

Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization (e.g., with the MMFF94 force field).

-

Load the 3D structure into AutoDock Tools, assign charges, define rotatable bonds, and save in .pdbqt format.

-

-

Grid Box Definition:

-

Load the prepared protein (.pdbqt) into AutoDock Tools.

-

Identify the active site. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file or from literature data.

-

Center a "grid box" around the active site. This box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. The size should be large enough to accommodate the ligand with some rotational and translational freedom.

-

-

Configuration: Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand files, and the coordinates and dimensions of the grid box.

-

Execution: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log results.log

-

Analysis:

-

The primary output is a file containing the predicted binding poses, ranked by their binding affinity (in kcal/mol).

-

Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Simulated Docking Results

The following table summarizes the hypothetical results from docking our triazole compound against the three selected CNS targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| GABA-A Receptor | 6DW1 | -7.8 | Tyr97, Phe200 (π-stacking); Thr145 (H-bond) |

| Nav1.7 Channel | 6J8G | -6.5 | Phe1763, Tyr1770 (hydrophobic) |

| AMPA Receptor | 5WEM | -5.9 | Arg485, Pro477 (electrostatic/hydrophobic) |

Interpretation: Based on these simulated results, the this compound shows the most favorable binding affinity for the GABA-A receptor. The predicted binding energy of -7.8 kcal/mol suggests a strong and specific interaction, warranting further investigation.

Section 5: Molecular Dynamics: From a Static Pose to a Dynamic System

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[31][32][33] A stable complex will maintain its key interactions throughout the simulation.

Protocol 3: MD Simulation with GROMACS

Causality: This protocol applies Newtonian physics to a solvated biological system to simulate its behavior over time. By analyzing the trajectory, we can validate the stability of the docking pose and understand the dynamic nature of the protein-ligand interactions.[34][35]

-

System Preparation:

-

Topology Generation: Generate force field parameters for the ligand (e.g., using CGenFF or a similar tool) and merge them with the protein's force field (e.g., CHARMM36m).

-

Solvation: Place the protein-ligand complex (using the best pose from docking) in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

-

Equilibration:

-

NVT Ensemble: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

-

NPT Ensemble: Equilibrate the system's pressure while keeping the temperature constant. This ensures the correct density of the simulation box.

-

-

Production MD: Run the simulation for a defined period (e.g., 100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the initial structure. A stable, plateauing RMSD indicates the complex has reached equilibrium.

-